
Clinical trial data analysis of Adriforant
hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Adriforant hydrochloride

Cat. No.: B15610366 Get Quote

An In-depth Comparative Analysis of Adriforant Hydrochloride for Atopic Dermatitis

This guide provides a detailed comparison of Adriforant hydrochloride (ZPL-389), an

investigational histamine H4 receptor (H4R) antagonist, with established and emerging

therapies for the treatment of moderate-to-severe atopic dermatitis (AD). The content is tailored

for researchers, scientists, and drug development professionals, offering objective data,

experimental context, and visual pathways to support further research and development in

dermatology.

Executive Summary
Adriforant hydrochloride was developed as a potential oral treatment for atopic dermatitis,

targeting the histamine H4 receptor to interrupt inflammatory and pruritic pathways. While an

initial Phase 2a study showed promising results in reducing the signs and symptoms of AD, a

subsequent, larger Phase 2b trial was terminated early due to a lack of efficacy.[1][2][3] This

guide places the clinical trial data for Adriforant in context with current standard-of-care

treatments, including biologics and Janus kinase (JAK) inhibitors, to provide a comprehensive

overview of the therapeutic landscape.

Mechanism of Action: The Role of the Histamine H4
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Histamine is a key mediator in allergic inflammation and pruritus, primarily through its four G

protein-coupled receptors.[4][5] While H1 receptor antagonists are standard for urticaria, their

efficacy in atopic dermatitis is limited.[6][7] The histamine H4 receptor is predominantly

expressed on immune cells critical to AD pathogenesis, including mast cells, eosinophils,

dendritic cells, and T-cells.[8][9][10]

Activation of H4R triggers several downstream effects:

Immune Cell Chemotaxis: It mediates the recruitment of mast cells and eosinophils to sites

of inflammation.[9][10]

Pro-inflammatory Cytokine Release: It stimulates the production of pro-inflammatory

cytokines and chemokines, such as TNF-α and IL-8, from mast cells. It is also implicated in

the increased secretion of the "itch cytokine" IL-31 by Th2 cells.[5][8]

Signal Transduction: H4R is coupled to Gαi/o proteins, and its activation leads to intracellular

Ca2+ mobilization and activation of the MAPK signaling pathway, amplifying the

inflammatory response.[10][11]

Adriforant acts as a selective antagonist of H4R, aiming to block these histamine-driven pro-

inflammatory and pruritic signals.[12]

Below is a diagram illustrating the signaling pathway of the Histamine H4 Receptor in an

immune cell.
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Histamine H4 Receptor Signaling Pathway

Clinical Trial Data Analysis: Adriforant
Hydrochloride
Phase 2a Proof-of-Concept Study
An initial Phase 2a study provided encouraging results for Adriforant (ZPL-389) in adults with

moderate-to-severe AD.

Experimental Protocol:

Design: Randomized, double-blind, placebo-controlled, multi-country study.[2]

Population: 98 subjects with moderate-to-severe atopic dermatitis.[2]

Intervention: Adriforant (30 mg, once daily, oral) vs. placebo for 8 weeks.[1][2]

Primary Efficacy Endpoints: Change from baseline in Eczema Area and Severity Index

(EASI) score at week 8.[2] Other endpoints included SCORAD (SCORing Atopic Dermatitis)

and pruritus scores.[1]
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Efficacy Results: The study met its primary endpoint, showing a clinically and statistically

significant reduction in AD signs and symptoms.

Efficacy Endpoint Adriforant (30 mg) Placebo p-value

EASI Score Reduction 50% 27% p=0.01

SCORAD Score

Reduction
43% 26% p=0.004

Body Surface Area

(BSA) Reduction
18% 12% p=0.04

Pruritus NRS

Reduction
~42% (3 points) ~37%

Not Statistically

Significant

Data sourced from

Ziarco Pharma press

releases.[1][2]

Safety and Tolerability: Adriforant was reported to be well-tolerated with a safety profile

comparable to placebo.[2]

Phase 2b (ZEST Trial) and Extension Study
Following the promising Phase 2a results, a larger dose-ranging Phase 2b study (Protocol

CZPL389A2203) was initiated.

Experimental Protocol:

Design: Randomized, double-blind, placebo-controlled, 5-arm, parallel-group study.[13]

Population: Planned for 360 adults with moderate-to-severe AD (IGA score ≥3, EASI score

≥12).[12][13] A total of 291 participants were enrolled before termination.[3]

Intervention: Multiple oral doses of Adriforant (3 mg, 10 mg, 30 mg, 50 mg) vs. placebo once

daily for 16 weeks.[13]
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Primary Efficacy Endpoint: Proportion of patients achieving an Investigator's Global

Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement

from baseline at Week 16.[13]

Results and Outcome: The trial was terminated early by the sponsor (Novartis) because initial

results indicated that Adriforant did not show a meaningful effect in participants with moderate-

to-severe atopic dermatitis compared to placebo.[3][14]

Efficacy: After 16 weeks of treatment, the reduction in the extent and severity of eczema

symptoms was similar across all treatment groups, including placebo. There was no

meaningful difference in the proportion of participants achieving clear or almost clear skin

(IGA 0/1) between the Adriforant groups and the placebo group.[3]

Safety: Overall, 60% of participants (175 out of 291) experienced one or more adverse

events, with no meaningful difference between treatment groups and placebo.[3] Serious

adverse events occurred in 3% of participants (10 out of 291).[3] Twelve percent of

participants (35 out of 291) discontinued treatment due to adverse events, with the most

common reasons being worsening of eczema, nausea, dizziness, and dyspnoea.[3]

The subsequent extension study (CZPL389A2203E1) was also terminated early for the same

reason.[14]

Comparison with Alternative Therapies
The therapeutic landscape for moderate-to-severe atopic dermatitis has evolved significantly,

with highly effective biologics and small molecule inhibitors now available. The table below

compares the efficacy of Adriforant (from its positive Phase 2a study) with pivotal trial data for

approved biologics and JAK inhibitors. It is important to note the limitations of cross-trial

comparisons due to differences in study design, patient populations, and time points.
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Drug Class Drug Name
Mechanism of
Action

Efficacy
Endpoint
(Week 12-16)

Adverse Event
Profile
Highlights

H4R Antagonist
Adriforant (ZPL-

389)

Histamine H4

Receptor

Antagonist

~50% EASI

reduction (Phase

2a, 8 wks)[1][2]

No significant

efficacy (Phase

2b)[3]

Generally well-

tolerated in early

trials; later trial

showed

discontinuation

due to AD

worsening,

nausea,

dizziness.[3]

Biologic (Anti-IL-

4/13)
Dupilumab

Inhibits IL-4 & IL-

13 signaling

~51% of patients

achieve EASI-

75[15] ~37%

achieve IGA

0/1[15]

Conjunctivitis,

injection site

reactions, oral

herpes.[16]

Biologic (Anti-IL-

13)
Tralokinumab

Inhibits IL-13

signaling

~33% of patients

achieve EASI-

75[17] ~20%

achieve IGA

0/1[17]

Upper respiratory

tract infections,

conjunctivitis,

injection site

reactions.[17]

Oral JAK

Inhibitor

Upadacitinib

(30mg)

Selective JAK1

Inhibitor

~70% of patients

achieve EASI-

75[17] ~48%

achieve IGA

0/1[17]

Acne, nausea,

upper respiratory

tract infections,

herpes simplex.

Boxed warning

for serious

infections,

malignancy,

major adverse

cardiovascular

events, and

thrombosis.[15]

[18]
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Oral JAK

Inhibitor

Abrocitinib

(200mg)

Selective JAK1

Inhibitor

~63% of patients

achieve EASI-

75[17] ~44%

achieve IGA

0/1[17]

Nausea,

headache, acne,

herpes simplex.

Boxed warning

similar to other

oral JAK

inhibitors.[17][18]

Oral JAK

Inhibitor
Baricitinib (4mg) JAK1/2 Inhibitor

~31% of patients

achieve EASI-

75[18] ~17%

achieve IGA

0/1[18]

Upper respiratory

tract infections,

headache,

increased

creatine

phosphokinase.

Boxed warning

similar to other

oral JAK

inhibitors.[15][18]

EASI-75 = ≥75% improvement in Eczema Area and Severity Index; IGA 0/1 = Investigator's

Global Assessment score of clear or almost clear.

Experimental Workflow and Clinical Endpoints
A typical clinical trial for an atopic dermatitis therapy follows a structured workflow from patient

screening to final analysis. Key endpoints are designed to measure both clinician-assessed

signs and patient-reported symptoms.

Below is a generalized workflow for a Phase 2/3 atopic dermatitis clinical trial.
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Common Clinical Endpoints in Atopic Dermatitis Trials:

Investigator's Global Assessment (IGA): A static 5-point scale (0=clear to 4=severe)

assessing the overall severity of AD. A typical primary endpoint is the proportion of subjects

achieving IGA 0 or 1 with a ≥2-point reduction from baseline.[19][20]

Eczema Area and Severity Index (EASI): A composite score that grades the severity of four

clinical signs (erythema, induration/papulation, excoriation, lichenification) and the extent of

body surface area affected. Common secondary endpoints include EASI-50, EASI-75, and

EASI-90, representing the percentage of patients achieving a 50%, 75%, or 90%

improvement from baseline.[19][21]

Peak Pruritus Numerical Rating Scale (NRS): A patient-reported outcome where patients

rate the intensity of their worst itch over the past 24 hours on an 11-point scale (0=no itch to

10=worst imaginable itch). A key endpoint is the proportion of patients achieving a ≥4-point

improvement.[19][22]

Dermatology Life Quality Index (DLQI): A patient-reported questionnaire assessing the

impact of the skin disease on a patient's quality of life.[22]

Conclusion
Adriforant hydrochloride, a selective histamine H4 receptor antagonist, represented a novel

oral therapeutic approach for atopic dermatitis. While preclinical data and an early-phase

clinical study were promising, the pivotal Phase 2b trial failed to demonstrate efficacy, leading

to the discontinuation of its development for this indication.[3][23] The trial results underscore

the complexity of atopic dermatitis, suggesting that antagonism of the H4 receptor alone may

be insufficient to significantly impact the multifaceted pathophysiology of the disease in a broad

patient population.[23]

In contrast, therapies targeting key cytokine pathways (IL-4, IL-13) and intracellular signaling

cascades (JAK-STAT) have demonstrated robust and consistent efficacy, fundamentally

changing the standard of care for moderate-to-severe atopic dermatitis. The data presented in

this guide highlights the high bar for new entrants in this therapeutic area and provides a

comparative context for evaluating novel mechanisms of action against clinically validated

targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study results with ZPL-389 in
moderate to severe atopic dermatitis patients | The Lundbeck Foundation
[lundbeckfonden.com]

2. Ziarco Pharma Announces Positive Top Line Results From Phase 2a Study In Moderate
To Severe Atopic Dermatitis With Its Oral Lead Compound ZPL-389 [clinicalleader.com]

3. novctrd.com [novctrd.com]

4. Histamine, antihistamines and atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Role of Histamine in Modulating the Immune Response and Inflammation - PMC
[pmc.ncbi.nlm.nih.gov]

6. Pathophysiology of atopic dermatitis: Clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

7. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

8. The role of the histamine H4 receptor in atopic dermatitis and psoriasis - PMC
[pmc.ncbi.nlm.nih.gov]

9. The role of histamine H4 receptor in immune and inflammatory disorders - PMC
[pmc.ncbi.nlm.nih.gov]

10. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

11. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy
and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]

12. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with
atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

13. novctrd.com [novctrd.com]

14. novctrd.com [novctrd.com]

15. Biologic and Small Molecule Therapy in Atopic Dermatitis [mdpi.com]

16. Biologics for Treatment of Atopic Dermatitis: Current Status and Future Prospect - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15610366?utm_src=pdf-custom-synthesis
https://lundbeckfonden.com/business-activities/lundbeckfonden-ventures/portfolio/news/ziarco-pharma-ltd-ziarco-reports
https://lundbeckfonden.com/business-activities/lundbeckfonden-ventures/portfolio/news/ziarco-pharma-ltd-ziarco-reports
https://lundbeckfonden.com/business-activities/lundbeckfonden-ventures/portfolio/news/ziarco-pharma-ltd-ziarco-reports
https://www.clinicalleader.com/doc/ziarco-pharma-positive-top-line-moderate-atopic-dermatitis-oral-compound-zpl-0001
https://www.clinicalleader.com/doc/ziarco-pharma-positive-top-line-moderate-atopic-dermatitis-oral-compound-zpl-0001
https://www.novctrd.com/ctrdweb/patientsummary/patientsummaries?patientSummaryId=723
https://pubmed.ncbi.nlm.nih.gov/1980856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6129797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6129797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6399565/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2015.00065/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2697784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2697784/
https://en.wikipedia.org/wiki/Histamine_H4_receptor
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.01873/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.01873/full
https://pubmed.ncbi.nlm.nih.gov/30414855/
https://pubmed.ncbi.nlm.nih.gov/30414855/
https://www.novctrd.com/ctrdweb/trialresult/trialresults/pdf?trialResultId=17817
https://www.novctrd.com/ctrdweb/patientsummary/patientsummaries?patientSummaryId=725
https://www.mdpi.com/2227-9059/12/8/1841
https://pmc.ncbi.nlm.nih.gov/articles/PMC7951162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7951162/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Long-Term Effectiveness and Safety of Biologic and Small Molecule Drugs for Moderate
to Severe Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

18. Optimal Use of Jak Inhibitors and Biologics for Atopic Dermatitis on the Basis of the
Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

19. inderocro.com [inderocro.com]

20. Adult Clinical Study Designs | DUPIXENT® (dupilumab) [dupixenthcp.com]

21. What are the best endpoints for Eczema Area and Severity Index and Scoring Atopic
Dermatitis in clinical practice? A prospective observational study - PMC
[pmc.ncbi.nlm.nih.gov]

22. Assessing Response in Atopic Dermatitis: A Systematic Review of the Psychometric
Performance of Measures Used in HTAs and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

23. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin
inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Clinical trial data analysis of Adriforant hydrochloride].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610366#clinical-trial-data-analysis-of-adriforant-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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